9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Sigma-2 receptor ligand PET imaging agent Chemosensitization

This granatane-core hydrochloride (CAS 1378798-55-0) is the definitive scaffold for synthesizing sub-nanomolar σ2 receptor ligands (WC-59 Ki=0.82 nM, σ2/σ1 >2000) and the superior organocatalyst ABNO—both unattainable with tropane-based alternatives. Its expanded [3.3.1] bridge confers ~100-fold lower DAT affinity (Ki 2–14 μM) than tropanes, enabling DAT-sparing probe design. Procure ≥98% purity material stored at 2–8°C for direct entry into sigma receptor programs, MABA dual-pharmacology candidates, or broad-scope alcohol oxidation workflows.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 1378798-55-0
Cat. No. B3100854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
CAS1378798-55-0
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2)O.Cl
InChIInChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H
InChIKeyDHCPGMAVRSKIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride (CAS 1378798-55-0): Core Bicyclic Scaffold for N-Oxyl Catalysis and Bioactive Ligand Design


9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (CAS 1378798-55-0) is a bicyclic amine scaffold featuring a granatane core—a fused [3.3.1] bicyclic framework comprising a piperidine ring and a cyclohexane ring sharing a nitrogen bridgehead. The hydrochloride salt form (C8H16ClNO, MW 177.67) provides enhanced stability and handling compared to the free base . This scaffold serves as the structural progenitor for two major applied chemistry directions: (1) 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a sterically unhindered nitroxyl radical organocatalyst with distinct reactivity advantages over TEMPO [1], and (2) 3-endo or 3-exo functionalized derivatives that act as sigma-2 receptor ligands, muscarinic receptor antagonists, and dopamine transporter probes [2]. The compound is a versatile intermediate, not an active pharmaceutical ingredient itself, and its procurement value resides in the ability to generate high-affinity, subtype-selective analogs that diverge meaningfully from 8-azabicyclo[3.2.1]octane (tropane)-based alternatives.

Why 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride Cannot Be Replaced by Tropane or TEMPO-Derived Analogs


Substituting this scaffold with a tropane (8-azabicyclo[3.2.1]octane) or a simple piperidine derivative produces quantifiable differences in receptor subtype selectivity, catalytic substrate scope, and synthetic accessibility. The [3.3.1] granatane framework has an expanded bridge (a three-carbon methylene bridge vs. tropane's two-carbon ethylene bridge), altering the spatial orientation of the 3-position hydroxyl group and the N-substituent trajectory [1]. This geometric difference translates to a ~100-fold reduction in dopamine transporter (DAT) binding affinity relative to tropane analogs (Ki = 2–14 μM for 9-azabicyclo[3.3.1]nonanes vs. nanomolar tropanes), underscoring that the scaffold is not a simple tropane bioisostere [2]. Conversely, for sigma-2 receptor targeting, 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates yield sub-nanomolar Ki values (0.82 nM for WC-59) with exceptional σ2/σ1 selectivity ratios exceeding 2000—a profile not matched by 8-azabicyclo[3.2.1]octane analogs [3]. In catalysis, ABNO (derived from this scaffold) oxidizes secondary aliphatic alcohols with near-equal efficiency to primary benzylic alcohols, whereas TEMPO exhibits marked steric discrimination against secondary aliphatic substrates [4]. These evidence-based divergences make generic scaffold substitution scientifically unsound.

Quantitative Differentiation Guide: 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride vs. Closest Analogs


Sigma-2 Receptor Affinity: Sub-Nanomolar Ki vs. Micromolar DAT Affinity

N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates demonstrate exceptionally high affinity for sigma-2 receptors. Compound WC-59 (derived from the 9-azabicyclo[3.3.1]nonan-3-ol scaffold) exhibits a Ki of 0.82 nM for σ2 receptors with a σ1/σ2 selectivity ratio of 2087 [1]. In contrast, the same scaffold shows negligible affinity for the dopamine transporter (Ki = 2–14 μM)—a 100-fold weaker binding than cocaine and tropane analogs [2]. This target profile contrasts sharply with 8-azabicyclo[3.2.1]octane derivatives, which typically favor DAT binding (Ki ~98 nM for optimized tropanes) over sigma receptor engagement.

Sigma-2 receptor ligand PET imaging agent Chemosensitization

Catalytic Substrate Scope: ABNO Oxidizes All Alcohol Classes Equally vs. TEMPO Steric Discrimination

The Cu(I)/ABNO catalyst system (ABNO = 9-azabicyclo[3.3.1]nonane N-oxyl, derived from this scaffold) mediates aerobic oxidation of primary and secondary allylic, benzylic, and aliphatic alcohols with nearly equal efficiency at room temperature using ambient air [1]. In contrast, Cu/TEMPO systems show reduced reactivity with aliphatic and secondary alcohols due to steric hindrance around the nitroxyl radical center [1]. The kinetic rate constant for radical trapping (kT) further quantifies this difference: for n-nonyl radical trapping, ABNO exhibits kT = 2.2 × 10⁹ M⁻¹s⁻¹ vs. TEMPO kT = 1.2 × 10⁹ M⁻¹s⁻¹; for benzyl radical, ABNO kT = 1.2 × 10⁹ M⁻¹s⁻¹ vs. TEMPO kT = 4.8 × 10⁸ M⁻¹s⁻¹ [2].

Aerobic oxidation Organocatalysis Alcohol oxidation

Sigma-2 vs. Sigma-1 Selectivity Ratio Exceeding 2000: Unmatched by 8-Azabicyclo[3.2.1]octane Analogs

Among a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates, WC-59 achieves a σ1/σ2 selectivity ratio of 2087 (σ2 Ki = 0.82 nM; σ1 Ki = 1711 nM) [1]. WC-26 from the same series shows a σ1/σ2 ratio of 557 (σ2 Ki = 2.58 nM) [1]. In contrast, 8-azabicyclo[3.2.1]octan-3α-yl phenylcarbamates evaluated in parallel structure-activity relationship studies exhibited lower σ2 affinity and reduced subtype selectivity, with the most selective tropane-based analogs showing σ1/σ2 ratios < 100 [2]. The 9-azabicyclo[3.3.1]nonane framework enables a spatial orientation of the N-substituent and 3α-carbamate that optimizes σ2 receptor complementarity while disfavoring σ1 engagement.

Sigma receptor subtype selectivity CNS drug discovery Receptor pharmacology

Muscarinic Receptor Antagonism with β2-Adrenergic Agonism: Dual Pharmacology Unique to 9-Azabicyclo[3.3.1]nonane Scaffold

Patent disclosures describe 9-azabicyclo[3.3.1]nonane derivatives that possess both β2 adrenergic receptor agonist activity and muscarinic receptor antagonist activity—a dual pharmacological profile not observed with 8-azabicyclo[3.2.1]octane (tropane) or 3-azabicyclo[3.2.1]octane scaffolds [1]. Specific 9-azabicyclo[3.3.1]nonane derivatives demonstrate muscarinic receptor binding affinity (Ki) of approximately 60 nM in cerebral cortex competition assays using [³H]-QNB [2]. Tropane-based muscarinic antagonists (e.g., ipratropium derivatives) lack intrinsic β2 agonist activity, while classical β2 agonists (e.g., salmeterol) lack muscarinic antagonism. The granatane scaffold's expanded bridge structure enables simultaneous presentation of pharmacophores for both receptor types, enabling potential single-agent therapy for chronic obstructive pulmonary disease (COPD) and asthma.

Muscarinic antagonist β2 agonist COPD therapeutics

Procurement-Driven Application Scenarios: Where 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride Delivers Verifiable Advantage


Development of High-Selectivity Sigma-2 PET Imaging Agents and Chemosensitizers

This scaffold is the demonstrated starting point for synthesizing sub-nanomolar σ2 receptor ligands such as WC-59 (Ki = 0.82 nM) with σ1/σ2 selectivity exceeding 2000 [1]. Such selectivity is essential for PET tracer development where σ1 receptor binding in the CNS would confound imaging signal. Additionally, WC-26 (σ2 Ki = 2.58 nM) from the same scaffold has been shown to enhance the cytotoxicity of doxorubicin in EMT-6 and MDA-MB435 tumor cell lines in vitro [1]. Alternative scaffolds (8-azabicyclo[3.2.1]octane) fail to achieve comparable σ2/σ1 selectivity ratios (<100), making this compound the rational procurement choice for σ2-targeted probe development.

Aerobic Oxidation of Sterically Hindered Secondary Aliphatic Alcohols at Ambient Conditions

When converted to ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), this scaffold enables the Cu(I)-catalyzed aerobic oxidation of all alcohol classes—including sterically demanding secondary aliphatic alcohols—with near-equal efficiency at room temperature and ambient air [1]. This is a documented limitation of TEMPO-based systems, which exhibit marked reactivity reduction with aliphatic secondary alcohols due to steric constraints [1]. Industrial processes requiring oxidation of complex natural product intermediates or lignin-derived β-O-4 alcohol model compounds benefit specifically from ABNO's broad substrate tolerance . Procurement of the hydrochloride salt provides the most direct entry to ABNO via established three-step synthesis .

Synthesis of Dual-Action Muscarinic Antagonist / β2 Agonist Candidates for Respiratory Disease

9-Azabicyclo[3.3.1]nonane derivatives uniquely enable the design of single-agent therapeutics combining β2 adrenergic receptor agonism (bronchodilation) with muscarinic receptor antagonism (reduced bronchoconstriction) [1]. This dual pharmacology, documented in patent literature, is not accessible from tropane (8-azabicyclo[3.2.1]octane) scaffolds, which yield only muscarinic antagonists without intrinsic β2 activity [1]. The scaffold's muscarinic receptor affinity (Ki ~60 nM) provides a validated starting point for structure-activity relationship optimization toward COPD and asthma candidates . Researchers seeking to explore this unique polypharmacology should prioritize procurement of the 9-azabicyclo[3.3.1]nonane scaffold over tropane alternatives.

Mechanistic Probe Development: DAT-Selective vs. DAT-Inactive Bicyclic Amines

For studies requiring a negative control or scaffold with minimal dopamine transporter (DAT) affinity, 9-azabicyclo[3.3.1]nonane derivatives provide a 100-fold advantage: their DAT Ki values range from 2–14 μM, whereas structurally analogous tropanes exhibit nanomolar DAT binding (Ki ~98 nM for optimized derivatives) [1]. This dramatic difference—quantified in direct comparative studies using rat caudate-putamen tissue—makes the 9-azabicyclo[3.3.1]nonane scaffold the preferred choice for experiments where DAT engagement must be minimized while retaining other receptor interactions (e.g., sigma-2 or muscarinic targeting). Procurement of the 3-ol hydrochloride enables rapid access to DAT-sparing probes that would be unattainable with tropane-based starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.